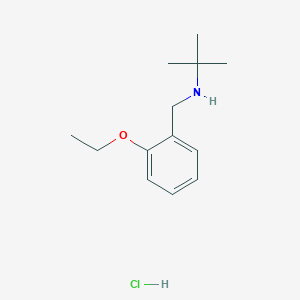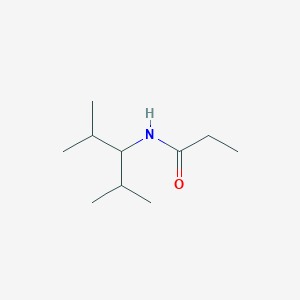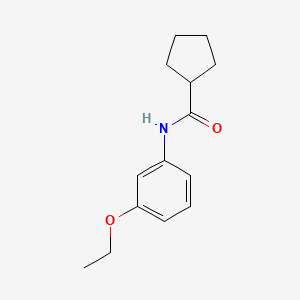![molecular formula C13H11N3O5 B5358546 6-[2-(3-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5358546.png)
6-[2-(3-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(3-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'MNPV' and has been synthesized using different methods. The purpose of
作用機序
The mechanism of action of MNPV is not fully understood. However, studies have suggested that MNPV induces apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, MNPV has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
MNPV has been shown to have several biochemical and physiological effects. Studies have reported that MNPV can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of NF-κB, which plays a key role in inflammation and cancer. Additionally, MNPV has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair.
実験室実験の利点と制限
MNPV has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using different methods. Additionally, MNPV has been shown to have high purity and yield. However, there are also limitations to using MNPV in lab experiments. One of the main limitations is its solubility in water, which can make it difficult to use in certain experiments. Additionally, MNPV has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
将来の方向性
There are several future directions for the study of MNPV. One of the main directions is to further investigate its potential as an anti-cancer agent. Studies could focus on optimizing the synthesis method and identifying the most effective dosage and delivery method for MNPV. Additionally, further studies could be conducted to investigate the mechanism of action of MNPV and its potential use in other fields, such as neurodegenerative diseases and inflammation. Finally, studies could focus on the development of new derivatives of MNPV with improved solubility and bioavailability.
合成法
The synthesis of MNPV can be achieved using different methods. One of the most commonly used methods involves the reaction of 3-methoxybenzaldehyde and malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then treated with nitric acid to obtain MNPV. Another method involves the reaction of 3-methoxybenzaldehyde and malononitrile in the presence of sodium methoxide and methanol, followed by the addition of nitric acid. Both methods have been reported to yield MNPV with high purity and yield.
科学的研究の応用
MNPV has been extensively studied for its potential applications in various fields. One of the most promising applications of MNPV is in the field of cancer research. Studies have shown that MNPV has anti-cancer properties and can induce apoptosis in cancer cells. It has also been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, MNPV has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
特性
IUPAC Name |
6-[(E)-2-(3-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-21-9-4-2-3-8(7-9)5-6-10-11(16(19)20)12(17)15-13(18)14-10/h2-7H,1H3,(H2,14,15,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHRPAGNRIOZKF-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-chloro-2-{[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B5358469.png)

![ethyl 1-[3-(4-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5358491.png)
![3-(butylthio)-6-(1-methyl-2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5358499.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5358508.png)

![(4-chloro-2-methylphenyl){1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}methanone](/img/structure/B5358514.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-phenylethyl)acrylamide](/img/structure/B5358517.png)
![4-{[2-(2-pyridinyl)-1-pyrrolidinyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5358521.png)


![4-iodo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5358550.png)
